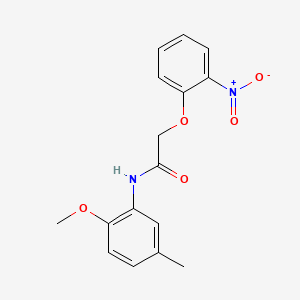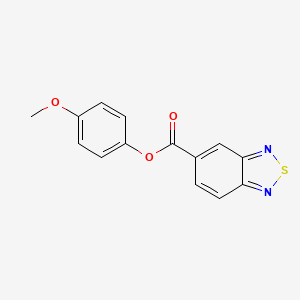
4-methoxyphenyl 2,1,3-benzothiadiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxyphenyl 2,1,3-benzothiadiazole-5-carboxylate: is a chemical compound that belongs to the class of benzothiadiazole derivatives. Benzothiadiazoles are known for their strong electron-withdrawing properties, making them valuable in various applications, particularly in the field of organic electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl 2,1,3-benzothiadiazole-5-carboxylate typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which involves the use of a boron reagent and a palladium catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide as the source of the carboxyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzothiadiazole core, potentially leading to the formation of dihydrobenzothiadiazole derivatives.
Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiadiazole derivatives.
Substitution: Various substituted benzothiadiazole derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to its strong electron-withdrawing properties.
Photoluminescent Compounds: It is employed in the synthesis of photoluminescent compounds for various optoelectronic applications.
Biology and Medicine:
Antidepressant Activity: Research has shown that derivatives of benzothiadiazole, including those with methoxyphenyl groups, exhibit antidepressant-like activity by inhibiting monoamine oxidase A and interacting with serotonergic pathways.
Antifungal Activity: The compound has potential antifungal properties and can be used in the development of antifungal agents.
Industry:
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl 2,1,3-benzothiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Monoamine Oxidase A Inhibition: The compound inhibits monoamine oxidase A, an enzyme involved in the breakdown of neurotransmitters such as serotonin, leading to increased levels of these neurotransmitters and exhibiting antidepressant effects.
Serotonergic Pathways: The compound interacts with serotonergic receptors, particularly 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors, contributing to its antidepressant-like activity.
Comparación Con Compuestos Similares
2,1,3-Benzothiadiazole: A parent compound with similar electronic properties but lacking the methoxyphenyl and carboxylate groups.
4-amino-2,1,3-benzothiadiazole: A derivative with an amino group instead of a methoxyphenyl group, used in different applications.
1,2,4-Benzothiadiazine-1,1-dioxide: A structurally related compound with different pharmacological activities.
Uniqueness:
Electron-Withdrawing Properties: The presence of the methoxyphenyl and carboxylate groups enhances the electron-withdrawing properties of the compound, making it more effective in electronic applications.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields, including organic electronics, medicine, and industry, highlight its versatility and uniqueness .
Propiedades
IUPAC Name |
(4-methoxyphenyl) 2,1,3-benzothiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c1-18-10-3-5-11(6-4-10)19-14(17)9-2-7-12-13(8-9)16-20-15-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXKMFIXQJENEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=NSN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4S)-3-{2-[4-(2-furoyl)piperazin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5686007.png)
![N-[(pyridin-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B5686014.png)
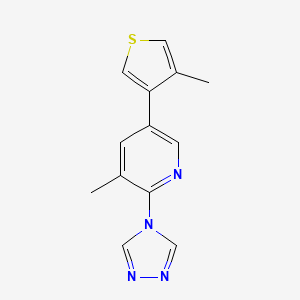
![1-tert-butyl-5-[2-(3-chloroisoxazol-5-yl)ethyl]-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5686026.png)
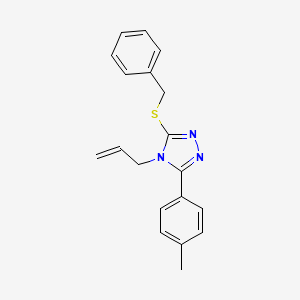
![2-[5-[2-(3-chloroisoxazol-5-yl)ethyl]-1-(2,3-dihydro-1H-inden-4-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5686046.png)
![(1S*,5R*)-6-(5-fluoro-2-methoxybenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686047.png)
![N-{4-[(3-chloro-4-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![5-fluoro-N~2~,N~4~,N~4~-trimethyl-N~2~-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B5686075.png)
![2-(2-fluorophenoxy)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B5686092.png)
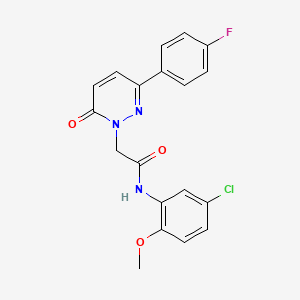
![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
